- Preparation of oxazolylmethylthio thiazoles as CDK inhibitors containing a zinc binding moiety, World Intellectual Property Organization, , ,
Cas no 95928-49-7 (Ethyl 2-hydroxypyrimidine-5-carboxylate)

95928-49-7 structure
Nom du produit:Ethyl 2-hydroxypyrimidine-5-carboxylate
Numéro CAS:95928-49-7
Le MF:C7H8N2O3
Mégawatts:168.15002155304
MDL:MFCD09863163
CID:820515
Ethyl 2-hydroxypyrimidine-5-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 2-hydroxypyrimidine-5-carboxylate
- 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
- 5-Pyrimidinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester
- C7H8N2O3
- ethyl 2-oxo-1H-pyrimidine-5-carboxylate
- ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Ethyl 2-Hydroxy-5-pyrimidinecarboxylate
- 2-OXO-1,2-DIHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER
- 5-Pyrimidinecarboxylicacid
- CFWYVWBOCSWZIK-UHFFFAOYSA-N
- WT631
- CL1925
- SBB088151
- Ethyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate (ACI)
- 2-Oxo-1,2-dihydropyrimidine-5-carboxylic acid ethyl ester
-
- MDL: MFCD09863163
- Piscine à noyau: 1S/C7H8N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3-4H,2H2,1H3,(H,8,9,11)
- La clé Inchi: CFWYVWBOCSWZIK-UHFFFAOYSA-N
- Sourire: O=C1NC=C(C(OCC)=O)C=N1
Propriétés calculées
- Qualité précise: 168.05300
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 3
- Complexité: 268
- Surface topologique des pôles: 67.8
Propriétés expérimentales
- Dense: 1.33
- Le PSA: 72.31000
- Le LogP: 0.35890
Ethyl 2-hydroxypyrimidine-5-carboxylate Informations de sécurité
- Instructions de sécurité: 24/25
Ethyl 2-hydroxypyrimidine-5-carboxylate Données douanières
- Code HS:2933599090
- Données douanières:
Code douanier chinois:
2933599090Résumé:
2933599090. Autres composés ayant un cycle Pyrimidine sur leur structure (y compris les composés ayant un cycle pipérazine sur leur structure). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: Néant. Droit de la nation la plus favorisée: 6,5%. Droit général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933599090. Autres composés dont la structure contient un cycle Pyrimidine (hydrogéné ou non) ou un cycle pipérazine. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Ethyl 2-hydroxypyrimidine-5-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM166478-5g |
2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester |
95928-49-7 | 97% | 5g |
$343 | 2021-08-05 | |
Enamine | EN300-86097-2.5g |
ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate |
95928-49-7 | 95% | 2.5g |
$271.0 | 2023-04-20 | |
eNovation Chemicals LLC | K39216-100g |
2-Hydroxy-5-pyrimidinylethyl formate |
95928-49-7 | 96% | 100g |
$1980 | 2024-05-24 | |
eNovation Chemicals LLC | Y1102802-2g |
1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester |
95928-49-7 | 98% | 2g |
$240 | 2024-07-28 | |
Chemenu | CM166478-25g |
2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester |
95928-49-7 | 97% | 25g |
$1197 | 2021-08-05 | |
TRC | E945773-100mg |
Ethyl 2-hydroxypyrimidine-5-carboxylate |
95928-49-7 | 100mg |
$ 70.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D660598-25g |
1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester |
95928-49-7 | 95.0% | 25g |
$2000 | 2024-06-05 | |
Chemenu | CM166478-10g |
2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester |
95928-49-7 | 97% | 10g |
$570 | 2021-08-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKM094-5G |
ethyl 2-hydroxypyrimidine-5-carboxylate |
95928-49-7 | 95% | 5g |
¥ 2,105.00 | 2023-04-12 | |
Fluorochem | 225504-10g |
Ethyl 2-hydroxypyrimidine-5-carboxylate |
95928-49-7 | 95%+ | 10g |
£518.00 | 2022-02-28 |
Ethyl 2-hydroxypyrimidine-5-carboxylate Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 1.5 h, rt → reflux
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 1.5 h, reflux
Référence
- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Acetic acid , Bromine ; 2 h, reflux
Référence
- Thieno[3,2-d]pyrimidine derivs in combination therapy as a phosphoinositide 3-kinase inhibitor with a zinc binding moiety and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; rt → reflux; 1.5 h, reflux
Référence
- Preparation of tetrahydroindazoles as HSP90 inhibitors containing a zinc binding moiety, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 4, rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 4, rt; 2 h, rt
Référence
- Preparation of heteroaromatics as inhibitors of stearoyl-CoA delta-9 desaturase (SCD9)., World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 3 h, 110 °C; < 110 °C; 12 h, rt
Référence
- Design and synthesis of novel androgen receptor antagonists via molecular modelingBioorganic & Medicinal Chemistry, 2016, 24(4), 789-801,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux
Référence
- Preparation of thienopyrimidine derivatives and their use in combination therapy with a phosphoinositide 3-kinase inhibitor with a zinc binding moiety, United States, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 1.5 h, reflux
Référence
- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 1.5 h, rt → reflux
Référence
- Preparation of quinazoline compounds containing zinc binding moiety as anti-proliferative agents, World Intellectual Property Organization, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 1.5 h, rt → reflux
Référence
- Isoxazole derivatives as HSP90 inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cell proliferative diseases, World Intellectual Property Organization, , ,
Synthetic Routes 11
Conditions de réaction
Référence
- Heteroaromatic compounds as inhibitors of stearoyl-coenzyme a delta-9 desaturase, United States, , ,
Ethyl 2-hydroxypyrimidine-5-carboxylate Raw materials
- Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
Ethyl 2-hydroxypyrimidine-5-carboxylate Preparation Products
Ethyl 2-hydroxypyrimidine-5-carboxylate Littérature connexe
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
95928-49-7 (Ethyl 2-hydroxypyrimidine-5-carboxylate) Produits connexes
- 1361528-80-4(3,6-Bis(perchlorophenyl)thieno[3,2-b]thiophene)
- 1123211-67-5(ClindaMycin Pentadecanoate)
- 137384-56-6(Benzyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate)
- 2680854-47-9(benzyl 4-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate)
- 2034383-94-1(N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl-2-(naphthalen-2-yloxy)acetamide)
- 2138111-27-8(3-(4,4-Difluoropiperidin-1-yl)-4-propylcyclohexan-1-ol)
- 1600357-44-5(1,1-Dimethylethyl 4-amino-1-piperidinepropanoate)
- 1822482-55-2((S)-3-(benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoicacid)
- 1361846-03-8(2-Chloro-6-(3,4-dichlorophenyl)pyridine-4-methanol)
- 2138513-59-2(1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-3,5-dimethylcyclohexane)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95928-49-7)Ethyl 2-hydroxypyrimidine-5-carboxylate

Pureté:99%
Quantité:5g
Prix ($):188.0